N,N-Dimethylformamide di-tert-butyl acetal
Overview
Description
N,N-Dimethylformamide di-tert-butyl acetal is an organic compound with the molecular formula C11H25NO2. It is a colorless to almost colorless liquid that is commonly used as a reagent in organic synthesis. This compound is known for its role in the protection of carboxylic acid moieties and its use in various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of N,N-Dimethylformamide di-tert-butyl acetal are carboxylic acid moieties . It is used as a reagent in the protection of these moieties during chemical reactions .
Mode of Action
This compound acts as a derivatizing agent . It interacts with its targets by forming protective groups around them, preventing them from reacting with other substances in the reaction mixture . This allows for selective reactions to occur on other parts of the molecule.
Biochemical Pathways
this compound is involved in the synthesis of various compounds. For instance, it has been used in the preparation of indolizines via intermolecular cyclization of picolinium salts .
Result of Action
The result of this compound’s action is the successful synthesis of the desired products with high selectivity . By protecting certain groups on a molecule, it allows chemists to manipulate other parts of the molecule without interference .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , and thus, reactions involving this compound are typically carried out under an inert atmosphere (such as nitrogen or argon) at controlled temperatures . Its boiling point is 56-57 °C at 8 mm Hg , and it is miscible with toluene and benzene .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylformamide di-tert-butyl acetal is used as a reagent in the synthesis of various organic compounds . It has been used in the synthesis of (S)-2-(1-tert-butoxycarbonyl-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, 3-O-tert-butylmorphine, and tert-butylesters of pyrrole and indolecarboxylic acids .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a reagent in the synthesis of other compounds . It may participate in reactions that lead to the formation of new bonds, contributing to the structural diversity of synthesized compounds.
Temporal Effects in Laboratory Settings
It is known to be relatively stable under normal conditions, but can decompose under the influence of heat, light, and oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamide di-tert-butyl acetal is typically synthesized by reacting N,N-dimethylformamide with tert-butyl alcohol. The reaction is carried out under reflux conditions with the presence of a catalyst, such as 2,4,6-tri-tert-butylphenol . The reaction mixture is heated, and the product is distilled under reduced pressure to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylformamide di-tert-butyl acetal undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form N,N-dimethylformamide and tert-butyl alcohol.
Protection Reactions: It is commonly used to protect carboxylic acid groups in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the breakdown of the acetal group.
Major Products Formed
N,N-Dimethylformamide: Formed during hydrolysis reactions.
tert-Butyl Alcohol: Also formed during hydrolysis reactions.
Scientific Research Applications
N,N-Dimethylformamide di-tert-butyl acetal has a wide range of applications in scientific research:
Biology: The compound is used in the protection of carboxylic acid moieties in biological molecules, facilitating the study of biochemical pathways.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide dimethyl acetal
- N,N-Dimethylformamide diethyl acetal
- N,N-Dimethylformamide diisopropyl acetal
Uniqueness
N,N-Dimethylformamide di-tert-butyl acetal is unique due to its ability to form stable acetal groups with tert-butyl alcohol, providing effective protection for carboxylic acid moieties. This stability and the ease of removal under mild conditions make it a valuable reagent in organic synthesis compared to other acetals .
Properties
IUPAC Name |
N,N-dimethyl-1,1-bis[(2-methylpropan-2-yl)oxy]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQIOANXZVWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(N(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190284 | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36805-97-7 | |
Record name | N,N-Dimethylformamide di-tert-butyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36805-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036805977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N,N-Dimethylformamide di-tert-butyl acetal in organic synthesis?
A: this compound serves as a useful reagent for introducing the tert-butyl ester group into a variety of compounds. This is particularly useful for protecting carboxylic acid functionalities in multi-step syntheses. [, ] For example, it's been successfully employed to prepare tert-butyl esters of pyrrole- and indolecarboxylic acids. []
Q2: Can you provide an example of how this compound is used in medicinal chemistry research?
A: In a study focusing on Peroxisome Proliferator-Activated Receptor-γ (PPARγ), researchers utilized this compound to protect the carboxylic acid group of the PPARγ agonist GW7845. [, , ] This protection step was crucial for enabling subsequent radiolabeling with Carbon-11 and facilitating in vivo biodistribution studies. [, , ]
Q3: Is there an alternative method to synthesize this compound?
A: While this compound is commercially available, a novel synthetic method was reported involving an acid-catalyzed transacetalization of the readily accessible N,N-Dimethylformamide dimethyl acetal. [] This method offers a potentially more cost-effective route for researchers. []
Q4: Beyond carboxylic acids, are there other functionalities that this compound can react with?
A: Research indicates that this compound can also be employed to alkylate alcohols. For instance, it was used in the synthesis of 3-O-tert-Butylmorphine by reacting it with 6-O-acetylmorphine, followed by the removal of the 3-(dimethylamino)-2-propenoate group. []
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